molecular formula C19H20N4O2S3 B12132774 3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12132774
M. Wt: 432.6 g/mol
InChI Key: PARBJESQXCWUAA-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one features a pyrido[1,2-a]pyrimidin-4-one core substituted at position 2 with a thiomorpholine group and at position 3 with a (Z)-configured thiazolidinone moiety. Key structural attributes include:

  • Thiazolidinone ring: The 4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene group introduces a conjugated system with hydrogen-bonding and metal-chelating capabilities.
  • Propan-2-yl substituent: A branched alkyl group on the thiazolidinone nitrogen, which may influence steric interactions and conformational stability .

Properties

Molecular Formula

C19H20N4O2S3

Molecular Weight

432.6 g/mol

IUPAC Name

(5Z)-5-[(4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H20N4O2S3/c1-12(2)23-18(25)14(28-19(23)26)11-13-16(21-7-9-27-10-8-21)20-15-5-3-4-6-22(15)17(13)24/h3-6,11-12H,7-10H2,1-2H3/b14-11-

InChI Key

PARBJESQXCWUAA-KAMYIIQDSA-N

Isomeric SMILES

CC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCSCC4)/SC1=S

Canonical SMILES

CC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCSCC4)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Construction of the Pyridopyrimidine Core: This step often involves the cyclization of a pyridine derivative with a suitable amidine or guanidine compound.

    Introduction of the Thiomorpholine Group: This can be done through nucleophilic substitution reactions where a thiomorpholine derivative is introduced to the pyridopyrimidine core.

    Final Assembly: The final step involves the condensation of the thiazolidine and pyridopyrimidine intermediates under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiomorpholine and thiazolidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Amines, thiols, and alcohols under basic or acidic conditions.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, the compound’s heterocyclic nature makes it a candidate for enzyme inhibition studies. It can be used to probe the activity of various enzymes, particularly those involved in sulfur metabolism.

Medicine

In medicine, the compound’s potential as a therapeutic agent is of interest. Its structure suggests possible applications as an antimicrobial, anticancer, or anti-inflammatory agent. Research into its pharmacokinetics and pharmacodynamics is ongoing.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require stability under harsh conditions.

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with biological macromolecules. The thiazolidine and thiomorpholine rings can form strong interactions with proteins, potentially inhibiting their function. The pyridopyrimidine core can intercalate with DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Structural Analogues of Pyrido/Pyrimidinone-Thiazolidinone Hybrids

The following table summarizes key structural differences and similarities:

Compound Name / Identifier Core Structure Substituents (Position 2) Thiazolidinone Substituents (Position 3) Molecular Features Potential Implications Reference
Target Compound Pyrido[1,2-a]pyrimidin-4-one Thiomorpholin-4-yl Propan-2-yl, Z-configuration High polarity (thiomorpholine), steric bulk Enhanced solubility, selective binding
2-(Ethylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one Ethylamino 2-Phenylethyl Aromatic substituent, lipophilic tail Increased lipophilicity, membrane permeation
3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene analog () Pyrido[1,2-a]pyrimidin-4-one Ethylamino Allyl group Unsaturated alkyl chain Reactivity for further functionalization
6-Methyl-5-[(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (10a) Pyrazolo[3,4-d]pyrimidin-4-one Phenyl Phenyl Aromatic stacking, planar structure Anti-inflammatory activity
5-(Coumarin-3-yl)-thiazolidinone derivative () Thieno[3,4-d]pyrimidin-4(3H)-one Coumarin substituent Hydroxy-2-oxo-2H-chromen-4-yl Extended π-system, fluorescence Photophysical applications

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.